molecular formula C20H18N6O2S B2743320 N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide CAS No. 1396879-65-4

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide

Cat. No. B2743320
CAS RN: 1396879-65-4
M. Wt: 406.46
InChI Key: MQUIQFNNXYPMNI-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

The molecular geometry from X-ray experiment of the title compound in the ground state has been compared using the density functional method (B3LYP) with 6-31G+ (d) basis set .


Chemical Reactions Analysis

To determine conformational flexibility, molecular energy profile of the title compound was obtained by DFT calculations with respect to two selected degrees of torsional freedom, which were varied from −180° to +180° in steps of 10° .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Antitumor Activity

Antitumor Imidazotetrazines

Research into antitumor imidazotetrazines has led to the synthesis of novel broad-spectrum antitumor agents, including compounds that show curative activity against leukemia, suggesting potential as prodrug modifications for cancer treatment. These studies have focused on the interaction of diazoimidazole carboxamide with alkyl and aryl isocyanates, exploring their chemistry and synthesis pathways (Stevens et al., 1984).

Alternative Syntheses of Antitumor Drugs

Alternative synthetic routes for antitumor drugs like temozolomide have been developed to avoid the use of hazardous substances such as methyl isocyanate. These routes have significant implications for safer production methods of clinically relevant drugs (Wang et al., 1994).

Biological Activity Exploration

Hybrid Molecules with Antimicrobial Activity

The synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties and their evaluation for antimicrobial, antilipase, and antiurease activities highlight the compound's role in developing new antimicrobial agents. This research involves multiple steps, including the Mannich reaction, to produce derivatives with potential therapeutic applications (Başoğlu et al., 2013).

Modifications to Reduce Metabolism by Aldehyde Oxidase

In the context of developing antagonists for the androgen receptor, modifications of the imidazo[1,2-a]pyrimidine system have been investigated to reduce metabolism mediated by aldehyde oxidase, a crucial aspect for enhancing the therapeutic potential of compounds in treating prostate cancer (Linton et al., 2011).

Synthesis of Novel Heterocyclic Compounds

Development of Novel Heterocyclic Structures

Research has led to the synthesis of novel N-substituted benzyl/phenyl derivatives with potential antioxidant activities, demonstrating the compound's versatility in creating new bioactive molecules with potential therapeutic applications. These studies involve intricate synthetic routes and evaluations for biological activities, highlighting the compound's utility in medicinal chemistry (Ahmad et al., 2012).

Future Directions

Imidazole and its derivatives have a broad range of chemical and biological properties, making them important in the development of new drugs . Future research could explore the potential applications of this specific compound in various fields, such as medicine or materials science.

properties

IUPAC Name

N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c1-14-18(29-20(23-14)15-5-3-2-4-6-15)19(28)22-10-12-26-17(27)8-7-16(24-26)25-11-9-21-13-25/h2-9,11,13H,10,12H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUIQFNNXYPMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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